REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=O.N1C=CC=CC=1.[OH-].[Na+].[CH2:14]([N:16]=[C:17]=[S:18])[CH3:15]>O>[CH2:14]([N:16]1[C:3](=[O:5])[CH2:2][NH:1][C:17]1=[S:18])[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.263 mL
|
Type
|
reactant
|
Smiles
|
C(C)N=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at that temperature during the reaction
|
Type
|
CUSTOM
|
Details
|
the alkali consumption
|
Type
|
CUSTOM
|
Details
|
(1 h)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Pyridine and excess alkyl isothiocyanates were then removed
|
Type
|
EXTRACTION
|
Details
|
extraction with equal volumes of benzene
|
Type
|
ADDITION
|
Details
|
Subsequently, an amount of conc. HCl (0.75 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with ethyl acetate (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with brine and MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(NCC1=O)=S
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |